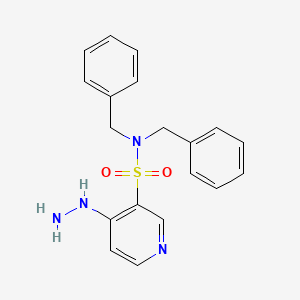
N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide is a chemical compound with the molecular formula C19H20N4O2S. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, along with hydrazinyl and dibenzyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chloropyridine-3-sulfonamide with dibenzylamine and hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and substituted pyridine compounds.
Applications De Recherche Scientifique
N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The hydrazinyl group may also play a role in the compound’s activity by forming reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonamide: Known for its unique combination of sulfonamide and hydrazinyl groups.
N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonamide group.
N,N-Dibenzyl-4-hydrazinylpyridine-3-sulfonic acid: Contains a sulfonic acid group, leading to different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C19H20N4O2S |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
N,N-dibenzyl-4-hydrazinylpyridine-3-sulfonamide |
InChI |
InChI=1S/C19H20N4O2S/c20-22-18-11-12-21-13-19(18)26(24,25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15,20H2,(H,21,22) |
Clé InChI |
XZASTBLDSLAAPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CN=C3)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



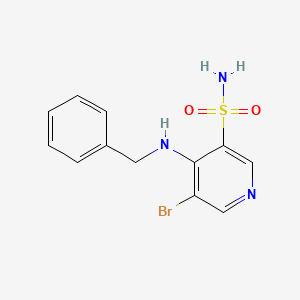
![4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid](/img/structure/B11803428.png)



![5-Chloro-2-(4-methoxy-3,5-dimethylphenyl)oxazolo[5,4-B]pyridine](/img/structure/B11803447.png)
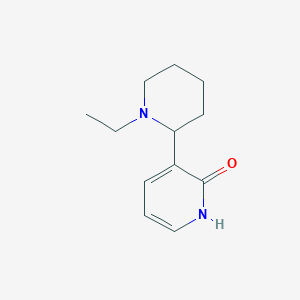
![2-Chloro-4-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11803452.png)
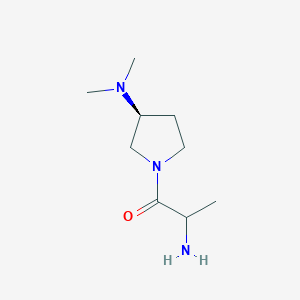


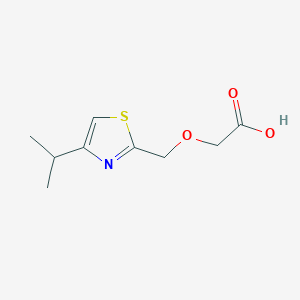
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)
